

In-Depth Spectroscopic Characterization of 3-Phenyl-oxindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyl-oxindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **3-Phenyl-oxindole** (also known as 3-phenylindolin-2-one), a heterocyclic compound of significant interest in medicinal chemistry, utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the spectral data in clearly structured tables, details experimental protocols, and includes visualizations to illustrate the analytical workflow.

Introduction to 3-Phenyl-oxindole

3-Phenyl-oxindole is an organic compound featuring a fused indole and carbonyl group, with a phenyl group attached at the 3-position.^[1] Its core structure is a key pharmacophore found in numerous biologically active molecules, exhibiting potential anti-inflammatory and anticancer properties.^[1] Accurate and thorough characterization of this molecule is paramount for its application in research and drug development. The molecular formula for **3-Phenyl-oxindole** is $C_{14}H_{11}NO$, and its molecular weight is approximately 209.24 g/mol.^{[2][3]}

Spectroscopic Data

The following sections present the key spectroscopic data for **3-Phenyl-oxindole**, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The following table summarizes the proton NMR spectral data for **3-Phenyl-oxindole**. Note that specific chemical shifts can vary slightly depending on the solvent and instrument used.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

The following table summarizes the carbon-13 NMR spectral data for **3-Phenyl-oxindole**. Chemical shifts are reported in parts per million (ppm).

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Phenyl-oxindole** displays characteristic absorption bands.^[3]

Wavenumber (cm^{-1})	Functional Group Assignment
~3400-3200	N-H stretch (amide)
~1710	C=O stretch (amide, lactam)
~1610, 1470	C=C stretch (aromatic)
~750, 700	C-H bend (aromatic, monosubstituted and ortho-disubstituted)

Data sourced from the NIST WebBook.^[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z Ratio	Assignment
209	[M] ⁺ (Molecular ion)
Additional fragmentation data not detailed in search results	

The molecular ion peak at m/z 209 corresponds to the molecular weight of **3-Phenyl-oxindole**.
[\[2\]](#)

Experimental Protocols

This section details the methodologies for the synthesis of **3-Phenyl-oxindole** and the acquisition of spectroscopic data.

Synthesis of 3-Phenyl-oxindole

While several methods for the synthesis of oxindole derivatives exist, a common approach involves the cyclization of an appropriate precursor. A general procedure is outlined below.

Fischer Indole Synthesis Approach (General):

The Fischer indole synthesis is a widely used method for preparing indoles and their derivatives.[\[4\]](#) A typical procedure would involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[\[4\]](#) For **3-Phenyl-oxindole**, a potential route could involve the reaction of phenylhydrazine with an appropriate phenyl-substituted carbonyl compound, followed by cyclization.

A specific, detailed experimental protocol for the synthesis of **3-Phenyl-oxindole** was not found in the search results.

Spectroscopic Analysis

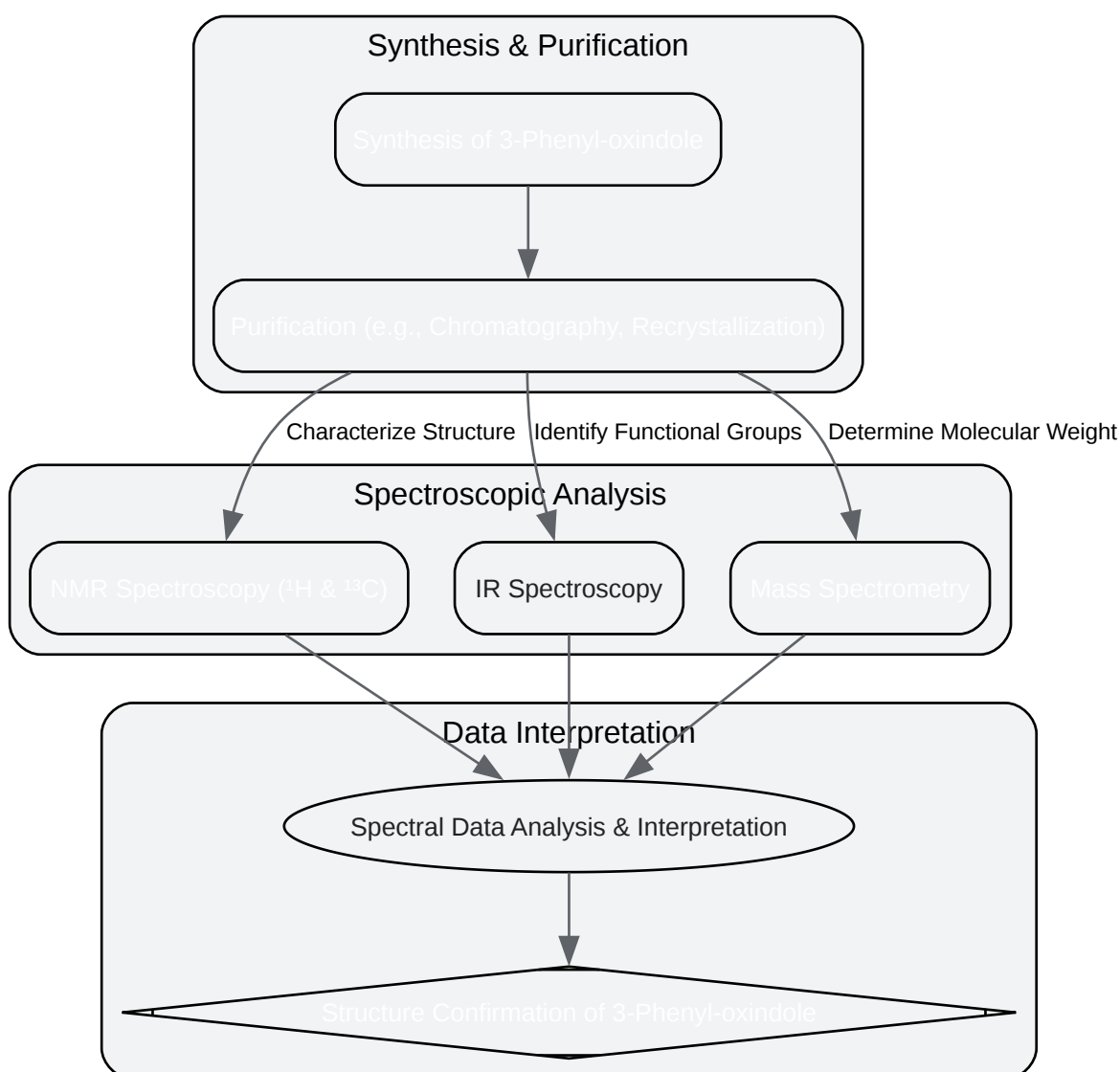
^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[5] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard.[5]

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform (CHCl_3).[3]

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of the analyte. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of an organic compound like **3-Phenyl-oxindole**.



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*Workflow for the characterization of **3-Phenyl-oxindole**.*

This diagram outlines the logical flow from the synthesis and purification of the compound to its detailed analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.

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- To cite this document: BenchChem. [In-Depth Spectroscopic Characterization of 3-Phenyl-oxindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189304#characterization-of-3-phenyl-oxindole-using-nmr-ir-and-mass-spectrometry]

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